{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine
Description
{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a thiophene ring and a methanamine group
Properties
IUPAC Name |
[4-[4-(trifluoromethoxy)phenyl]thiophen-2-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3NOS/c13-12(14,15)17-10-3-1-8(2-4-10)9-5-11(6-16)18-7-9/h1-5,7H,6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXBSDLCDRDDFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=C2)CN)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine typically involves multiple steps, starting with the formation of the thiophene ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.
Scientific Research Applications
{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, while the thiophene ring can participate in π-π interactions with biological targets. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Thiazoles: Compounds containing a thiazole ring, which also exhibit diverse biological activities.
Indoles: Indole derivatives are known for their wide range of biological and pharmacological activities.
Triazoles: Triazole compounds are used in various medicinal and industrial applications.
Uniqueness
{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable scaffold for drug design and material science.
Biological Activity
{4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics, which include a trifluoromethoxy group attached to a phenyl ring and a thiophene ring. This compound has potential applications in biological systems, particularly in the context of cancer research and enzyme inhibition.
Chemical Structure and Properties
- Molecular Formula : C₁₃H₁₂F₃N₃S
- Molecular Weight : 295.32 g/mol
- Key Functional Groups : Trifluoromethoxy, thiophene, and amine.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The trifluoromethoxy group enhances the compound's lipophilicity, potentially improving cell membrane permeability and metabolic stability. The thiophene ring is known to participate in π-π stacking interactions with biological macromolecules, which can modulate the activity of enzymes and receptors.
Anticancer Potential
The compound's ability to induce multipolar spindle formation in cancer cells has been noted in studies involving similar thiophene derivatives. This effect can lead to aberrant cell division and subsequent cell death, making it a candidate for further investigation as an anticancer agent .
Case Studies and Research Findings
-
Inhibition Studies :
- A study on structurally related compounds revealed that certain analogs showed micromolar inhibition of cancer cell lines through mechanisms involving mitotic spindle multipolarity .
- The introduction of the trifluoromethoxy group was found to enhance the solubility and potency of several analogs compared to their non-fluorinated counterparts .
- Cellular Assays :
Comparative Analysis of Related Compounds
| Compound Name | Structure | Biological Activity | IC50 (µM) |
|---|---|---|---|
| This compound | Structure | Potential GLS-1 inhibitor | TBD |
| [4-(3,4-Difluorophenyl)thiophen-2-yl]methanamine | Structure | Significant anticancer activity | 15 |
| [4-(Trifluoromethyl)thiophen-2-yl]methanamine | Structure | Induces multipolar spindles | 10 |
Q & A
Q. What are the optimal synthetic routes for {4-[4-(Trifluoromethoxy)phenyl]thiophen-2-yl}methanamine, and how can purity be maximized?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with coupling a trifluoromethoxy-substituted phenyl group to a thiophene scaffold, followed by introduction of the methanamine group. Key considerations include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency for aryl-thiophene coupling .
- Catalysts: Palladium-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling enhance yield .
- Purification: Reverse-phase HPLC or recrystallization in ethanol/water mixtures achieves >95% purity .
Q. How is the structural integrity of this compound validated?
Methodological Answer: Use a combination of:
- Spectroscopic Techniques:
- ¹H/¹³C NMR to confirm amine and aromatic proton environments .
- FT-IR to verify C-F stretching (1100–1250 cm⁻¹) from the trifluoromethoxy group .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular weight (e.g., C₁₂H₁₀F₃NOS: calc. 273.04, obs. 273.03) .
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .
- Cellular Viability: MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Receptor Binding: Radioligand displacement assays for serotonin (5-HT) or dopamine receptors .
Advanced Research Questions
Q. How can contradictory data on binding affinities for serotonin receptors be resolved?
Methodological Answer: Discrepancies may arise from assay conditions. To address this:
- Standardize Assays: Use consistent buffer pH (7.4) and temperature (25°C) across studies .
- Orthogonal Techniques: Compare SPR (surface plasmon resonance) with ITC (isothermal titration calorimetry) to validate binding thermodynamics .
- Mutagenesis Studies: Identify receptor residues critical for binding via site-directed mutagenesis .
Q. What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with receptor PDB structures (e.g., 5-HT₂A) to model binding poses .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .
- QSAR Models: Develop quantitative structure-activity relationships using descriptors like logP and polar surface area .
Q. What strategies mitigate off-target effects in in vivo studies?
Methodological Answer:
- Metabolite Profiling: LC-MS/MS to identify major metabolites and their biological activity .
- Selectivity Screening: Broad-spectrum kinase profiling (e.g., Eurofins KinaseProfiler™) to rule out unintended targets .
- Prodrug Design: Modify the amine group to improve specificity (e.g., acetylated prodrugs) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
